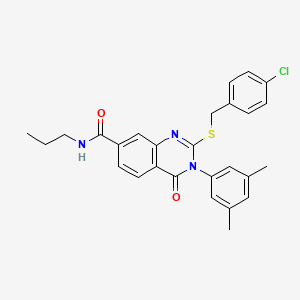

2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Description

This compound is a quinazoline-based derivative characterized by a thioether linkage at position 2 (via a 4-chlorobenzyl group), a 3,5-dimethylphenyl substituent at position 3, and an N-propyl carboxamide moiety at position 5. The 4-oxo group confers rigidity to the dihydroquinazoline core, which is a structural motif commonly associated with kinase inhibition and anticancer activity. Its synthesis typically involves multi-step reactions, including thiolation, alkylation, and carboxamide coupling .

Properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-4-oxo-N-propylquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O2S/c1-4-11-29-25(32)20-7-10-23-24(15-20)30-27(34-16-19-5-8-21(28)9-6-19)31(26(23)33)22-13-17(2)12-18(3)14-22/h5-10,12-15H,4,11,16H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEINIRRQKKQMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide belongs to a class of quinazoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 397.93 g/mol. The structure features a quinazoline core substituted with a chlorobenzyl thio group and a propyl carboxamide moiety.

Biological Activity Overview

The biological activities of quinazoline derivatives are well-documented, encompassing:

- Anticancer Activity : Several studies indicate that quinazoline derivatives exhibit potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory Effects : Quinazoline compounds can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of This compound may involve:

- Inhibition of Kinases : Quinazolines often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.

- Interaction with DNA : Some compounds in this class can intercalate into DNA or inhibit topoisomerases, leading to cell cycle arrest.

- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammation or microbial metabolism.

Anticancer Studies

A study evaluated the anticancer effects of various quinazoline derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase activity and altered mitochondrial membrane potential.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 25 | DNA intercalation |

| 2-((4-chlorobenzyl)thio)... | MCF-7 | 20 | Caspase activation |

Antimicrobial Activity

Research has shown that quinazoline derivatives possess antimicrobial properties. In vitro assays indicated that This compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 32 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide with three structurally related carboxamide derivatives from the provided evidence.

Key Structural and Functional Differences:

Core Scaffold :

- The target compound utilizes a dihydroquinazoline core, which is distinct from the pyrazolo[4,3-c]pyridine scaffolds of the other three compounds. Quinazolines are well-documented for kinase inhibition due to their planar aromatic structure, while pyrazolo-pyridines are more commonly associated with anti-inflammatory or antiproliferative activities .

The N-propyl carboxamide in the target compound may reduce metabolic degradation compared to bulkier substituents like cycloheptyl or 3-methylphenyl in the analogs .

Pharmacological Implications :

- The dihydroquinazoline scaffold in the target compound suggests a higher likelihood of kinase-targeted activity (e.g., EGFR inhibition), whereas the pyrazolo-pyridine analogs may exhibit broader mechanisms, such as COX-2 inhibition or GPCR modulation.

Research Findings and Limitations

- Target Compound: Limited published data exist on its specific biological activity. However, structurally similar quinazoline derivatives (e.g., Gefitinib analogs) show IC₅₀ values in the nanomolar range against EGFR .

Notes

- The evidence provided lacks direct experimental data for the target compound, necessitating extrapolation from structural analogs.

- Further studies should prioritize synthesizing and testing the target compound against kinase panels to validate its hypothesized mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.